Product packaging for R(-)-N-Propylnorapomorphine hydrobromide(Cat. No.:)

R(-)-N-Propylnorapomorphine hydrobromide

Cat. No.: B10764341
M. Wt: 376.3 g/mol
InChI Key: VEBNABIHXQQASR-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Neuropharmacology

R(-)-N-Propylnorapomorphine (NPA) is a potent, semi-synthetic aporphine (B1220529) derivative that has established itself as a cornerstone research tool in the field of neuropharmacology. Its primary significance lies in its powerful and selective agonist activity at dopamine (B1211576) receptors, particularly the D2-like subfamily (D2, D3, and D4). This high affinity and efficacy have made NPA an invaluable probe for elucidating the physiological and pathological roles of the dopaminergic system. Researchers utilize NPA to investigate the functions of specific dopamine receptor subtypes in motor control, cognition, and emotion. nih.govwikipedia.org Its ability to preferentially activate dopamine autoreceptors at low doses has been particularly useful in studying the mechanisms of dopamine synthesis and release. wikipedia.org The development and study of NPA have significantly advanced the understanding of dopamine receptor pharmacology, providing a foundational molecule for the development of other selective dopaminergic agents.

Historical Context of Aporphine Derivatives in Dopaminergic Research

The story of R(-)-N-Propylnorapomorphine Hydrobromide is intrinsically linked to the history of its parent compound, apomorphine (B128758). Apomorphine, first synthesized in the mid-19th century, was one of the earliest compounds identified as a potent central nervous system stimulant acting on the dopaminergic system. nih.gov By the 1960s, it had become a critical pharmacological tool for probing central dopaminergic neurotransmission. nih.gov The realization that the chemical structure of aporphines was related to that of dopamine spurred intensive research into structure-activity relationships. This led to the synthesis of numerous apomorphine analogs in an effort to enhance potency, selectivity, and duration of action. The N-alkylation of norapomorphine (B1212033) (the N-demethylated version of apomorphine) was a key area of this exploration. It was discovered that substituting the N-methyl group with a larger N-propyl group dramatically increased dopaminergic potency, culminating in the synthesis of N-propylnorapomorphine (NPA). nih.gov This discovery highlighted that N-n-propyl derivatives of aporphines were often more active as dopamine receptor agonists than their N-methyl counterparts, a finding that has guided subsequent drug design. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22BrNO2 B10764341 R(-)-N-Propylnorapomorphine hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22BrNO2

Molecular Weight

376.3 g/mol

IUPAC Name

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide

InChI

InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H

InChI Key

VEBNABIHXQQASR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Br

Origin of Product

United States

Synthesis and Radiosynthesis Methodologies

Chemical Synthesis of R(-)-N-Propylnorapomorphine Hydrobromide

The non-radioactive synthesis of R(-)-NPA serves as the foundation for producing the compound for pharmacological studies and for creating the precursors required for radiosynthesis.

The synthesis of R(-)-N-Propylnorapomorphine typically begins from naturally occurring opioid alkaloids or through multi-step total synthesis. A common and established pathway involves the use of morphine or thebaine as starting materials.

One key method is the acid-catalyzed rearrangement of N-n-propylnormorphine. nih.gov This process transforms the morphine skeleton into the aporphine (B1220529) core structure. Another synthetic route starts with thebaine, which is first converted to northebaine. This intermediate then undergoes further reactions, including N-alkylation with a propyl group and subsequent O-demethylation, to yield the final product. nih.gov

Total synthesis approaches have also been developed, offering more flexibility in creating analogs. These pathways often involve the construction of the core aporphine ring from simpler, non-alkaloid precursors, providing access to a wider variety of derivatives. nih.gov The final step in the preparation for pharmacological use is typically the formation of a stable salt, such as the hydrobromide, by treating the free base with hydrobromic acid.

The biological activity of N-Propylnorapomorphine is highly dependent on its stereochemistry, with the (R)-(-) enantiomer being the pharmacologically active form at dopamine (B1211576) receptors. nih.gov Therefore, achieving high enantiomeric purity is a critical aspect of its synthesis.

One effective method for obtaining the desired stereoisomer is through the resolution of a racemic mixture. For instance, a racemic mixture of N-n-propylnorapomorphine dimethyl ether can be synthesized and then resolved using a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid. This agent forms diastereomeric salts that can be separated by crystallization. Following separation, the ether groups are cleaved to yield the optically pure (S)-(+) and (R)-(-) enantiomers. nih.gov The (R)-NPA is then isolated with high enantiomeric purity. nih.gov

Alternatively, stereoselectivity can be achieved by starting with a chiral precursor that already possesses the correct stereochemistry. Natural products like thebaine have a defined stereochemical structure, which is maintained throughout the synthetic pathway to R(-)-NPA, thus avoiding the need for a resolution step. nih.govnih.gov

Radiosynthesis of Labeled R(-)-N-Propylnorapomorphine Derivatives

The development of radiolabeled NPA derivatives has been pivotal for their use as ligands in Positron Emission Tomography (PET) imaging, a technique that allows for the in-vivo study of dopamine receptors. The short half-lives of PET isotopes, such as Carbon-11 (B1219553) (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min), demand rapid and efficient radiosynthesis procedures.

Carbon-11 is a frequently used radionuclide for labeling PET tracers. Several important NPA derivatives have been successfully labeled with ¹¹C.

[¹¹C]NPA : The radiosynthesis of (-)-[¹¹C]NPA is achieved by reacting the precursor, norapomorphine (B1212033), with [¹¹C]propionyl chloride, followed by a reduction step using lithium aluminum hydride. nih.gov The [¹¹C]propionyl chloride itself is prepared from cyclotron-produced [¹¹C]CO₂. nih.gov

2-Chloro-[¹¹C]-NPA : A similar strategy is employed for 2-Chloro-[¹¹C]-(-)-NPA. The synthesis is a one-pot procedure where the precursor, (-)-chloronorapomorphine hydrobromide, is reacted with [¹¹C]propionyl chloride and subsequently reduced with LiAlH₄. nih.gov This method produces the desired tracer with high specific activity and radiochemical purity. nih.gov

[¹¹C]Methoxy-NPA ([¹¹C]MNPA) : The radiosynthesis of (R)-2-[¹¹C]Methoxy-N-n-propylnorapomorphine involves a different approach. It is synthesized via the direct O-methylation of its corresponding precursor, (R)-2-hydroxy-NPA. This reaction uses [¹¹C]methyl iodide in the presence of a base, providing the final product in good radiochemical yield.

Radiosynthesis Parameters for 11C-Labeled NPA Derivatives
CompoundPrecursor11C-Labeling AgentKey ReactionRadiochemical Yield (RCY)
[11C]NPANorapomorphine[11C]Propionyl chlorideN-acylation followed by reduction~2.5% (from [11C]CO₂)
2-Chloro-[11C]-NPA(-)-Chloronorapomorphine HBr[11C]Propionyl chlorideN-acylation followed by reduction~9% (from [11C]CO₂)
[11C]Methoxy-NPA(R)-2-hydroxy-NPA[11C]Methyl iodideO-methylation~75% (from [11C]CH₃I)

Fluorine-18 is another key isotope for PET imaging, offering the advantage of a longer half-life, which facilitates longer imaging protocols and distribution to facilities without an on-site cyclotron. The development of ¹⁸F-labeled NPA analogs has been an area of active research.

One important analog is R-(-)-N-n-propyl-2-(3-[¹⁸F]fluoropropanoxy-11-hydroxynoraporphine) , also known as [¹⁸F]MCL-536. Its synthesis involves the radiofluorination of a precursor where a tosyl group serves both as a protecting group for a phenol (B47542) and as a leaving group for the nucleophilic substitution with [¹⁸F]fluoride. nih.govnih.gov

Another example is [¹⁸F]FNPA (10,11-dihydroxy-N-(n-3-fluoropropyl)norapomorphine). The ¹⁸F-label is introduced via N-fluoroalkylation of an acylated noraporphine precursor using no-carrier-added [¹⁸F]fluoroalkyliodide. nih.gov

Radiosynthesis Parameters for 18F-Labeled NPA Analogs
CompoundPrecursor Type18F-Labeling AgentKey ReactionRadiochemical Yield (RCY)
[18F]MCL-536Tosyl-protected precursor[18F]FluorideNucleophilic substitutionUp to 70% (manual) / 11% (automated)
[18F]FNPAAcylated noraporphine[18F]FluoropropyliodideN-fluoroalkylation13-29% (from [18F]fluoroalkyliodide)

Automation is a cornerstone of optimization. The use of automated synthesis modules for producing radiopharmaceuticals like [¹⁸F]MCL-536 has been shown to significantly increase the specific activity compared to manual methods, which is crucial for in-vivo imaging studies. nih.gov These automated systems provide better control over reaction conditions and reduce radiation exposure to personnel.

Another optimization technique is the use of microwave heating, which can dramatically reduce reaction times. This has been successfully applied to the synthesis of N-[¹⁸F]fluoroalkylaporphines, including [¹⁸F]FNPA, allowing for rapid production and purification. nih.gov Furthermore, the development of "one-pot" synthesis methods, such as that used for 2-Cl-[¹¹C]-(-)-NPA, simplifies the procedure by reducing the number of manual transfers and purification steps, thereby saving time and maximizing yield. nih.gov

Molecular and Receptor Pharmacology

Dopamine (B1211576) Receptor Agonism Profile

R(-)-N-Propylnorapomorphine (NPA) is a potent agonist that interacts with various dopamine receptor subtypes. Its activity is particularly pronounced at the D2-like receptor family, which includes the D2, D3, and D4 subtypes. These G protein-coupled receptors are known to exist in two states: a high-affinity state that is coupled to G-proteins and a low-affinity state that is not. nih.govnih.gov The high-affinity state is considered the functional form of the receptor. nih.govnih.gov

NPA demonstrates potent and selective agonist activity at the D2 dopamine receptor. It is characterized as a full dopamine D2/D3 receptor agonist. nih.gov Research has shown that NPA's inhibitory effects on dopamine release are counteracted by the selective D2 receptor antagonist sulpiride (B1682569), but not by the selective D1 receptor antagonist SCH 23390, confirming its mechanism of action through D2 receptors. nih.gov The compound's high affinity is evident in its ability to be potently displaced by other D2 agonists in binding assays, with studies noting a Ki value of 0.16 nM for NPA. nih.gov This strong binding affinity is a key characteristic of its interaction with the D2 receptor subtype.

In addition to its effects on D2 receptors, R(-)-N-Propylnorapomorphine exhibits a strong affinity for the D3 receptor subtype. nih.gov Studies have reported a high affinity with a Ki value of approximately 0.3 nM for D3 receptors. nih.govnih.gov This indicates that NPA is a potent agonist at both D2 and D3 receptors, which are often grouped together as D2-like receptors due to their structural and functional similarities. nih.govnih.gov The development of ligands with selectivity for D2 versus D3 receptors is an active area of research, as these subtypes can have distinct physiological roles. mdpi.com

The five dopamine receptor subtypes are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govnih.gov These families typically have opposing effects on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP); D1-like receptor activation stimulates its production, while D2-like receptor activation inhibits it. nih.govmdpi.com

R(-)-N-Propylnorapomorphine demonstrates significant selectivity for the D2-like receptor family over the D1-like family. While its parent compound, apomorphine (B128758), is a nonselective agonist at both D1 and D2 receptors, the N-propyl substitution in NPA confers marked selectivity. nih.gov For instance, a related methoxy (B1213986) analog of NPA showed a D2/D1 potency ratio of 10,500, highlighting the strong preference for the D2-like family. nih.gov In functional assays, the effects of NPA are blocked by D2 antagonists, but not D1 antagonists, further supporting its selective action at the D2-like receptor family. nih.gov

Receptor-G Protein Coupling and Intracellular Signaling

R(-)-N-Propylnorapomorphine (NPA) exerts its effects by interacting with specific cell surface receptors, primarily dopamine receptors, which are members of the G-protein-coupled receptor (GPCR) superfamily. nih.gov The binding of NPA to these receptors initiates a cascade of intracellular events, fundamentally altering cellular function. This process begins with the coupling of the receptor to heterotrimeric G-proteins, leading to the modulation of various downstream signaling pathways.

GPCRs are integral membrane proteins characterized by seven transmembrane domains. nih.govyoutube.com Their primary function is to transduce extracellular signals into intracellular responses. nobelprize.org The mechanism involves the binding of an external ligand, such as NPA, which stabilizes a conformational change in the receptor. youtube.comnobelprize.org This activated state allows the receptor to interact with and activate a G-protein on the intracellular side of the membrane. youtube.com

G-proteins consist of three subunits: alpha (α), beta (β), and gamma (γ). nih.gov In its inactive state, the α-subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). nih.gov Upon activation by the NPA-bound receptor, the G-protein releases GDP and binds guanosine triphosphate (GTP). youtube.com This exchange causes the dissociation of the G-protein into an α-GTP subunit and a βγ-dimer, both of which are active signaling molecules that can interact with various effector proteins, such as enzymes or ion channels. youtube.com

NPA is a potent agonist at dopamine D2-like receptors (D2, D3, and D4), which preferentially couple to the Gi/o family of G-proteins. nih.gov The "i" denotes that the primary action of the Gα subunit is to inhibit the enzyme adenylyl cyclase. nih.gov The functional coupling of NPA to these G-proteins can be quantified using assays such as [³⁵S]GTPγS binding. nih.govnih.gov In these assays, the binding of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is measured as an indicator of G-protein activation. nih.gov Studies using this method have demonstrated that NPA stimulates [³⁵S]GTPγS binding in a concentration-dependent manner in tissues expressing D2 receptors, confirming its role as an agonist that promotes efficient receptor-G protein coupling. nih.gov

Table 1: G-Protein Coupling Parameters for R(-)-N-Propylnorapomorphine (NPA) at Dopamine D2 Receptors

ParameterValueAssay MethodTissue/Cell LineReference
EC₅₀ High-Potency Component7.24 nM[³⁵S]GTPγS BindingHuman Caudate Nucleus nih.gov
EC₅₀ Low-Potency Component15.14 µM[³⁵S]GTPγS BindingHuman Caudate Nucleus nih.gov
IC₅₀ vs. [³H]Apomorphine2.5 nMRadioligand BindingCalf Caudate Nucleus nih.gov
IC₅₀ vs. [³H]ADTN2.0 nMRadioligand BindingCalf Caudate Nucleus nih.gov
IC₅₀ vs. [³H]Spiroperidol174 nMRadioligand BindingCalf Caudate Nucleus nih.gov

One of the principal downstream consequences of NPA-induced D2 receptor activation is the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. oup.com As an agonist for Gi/o-coupled receptors, NPA leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. nih.govoup.com This results in a decrease in the intracellular concentration of cAMP. oup.com

cAMP acts as a crucial second messenger, and its primary intracellular effector is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govnih.gov Lowered cAMP levels lead to reduced PKA activity. nih.gov PKA, when active, phosphorylates a multitude of target proteins, including transcription factors that regulate gene expression. wikipedia.org

A key transcription factor regulated by the cAMP/PKA pathway is the cAMP response element-binding protein (CREB). frontiersin.org In its inactive state, CREB is unphosphorylated. Activation of PKA leads to its translocation into the nucleus, where it phosphorylates CREB at a specific serine residue. frontiersin.org Phosphorylated CREB can then bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of various genes, thereby initiating or altering their transcription. nih.gov

By inhibiting adenylyl cyclase and reducing cAMP levels, NPA effectively suppresses PKA activity, leading to decreased phosphorylation of CREB and other PKA-sensitive transcription factors. oup.comnih.gov This action modulates the expression of a wide array of genes that are under the control of CREs, influencing long-term cellular processes. The tight regulation of cAMP levels is critical for normal cell function. nih.gov

Table 2: NPA-Mediated Intracellular Signaling Cascade

StepEventKey Molecules InvolvedOutcome
1Receptor BindingR(-)-NPA, Dopamine D2 Receptor (GPCR)Receptor conformational change and activation
2G-Protein ActivationGi/o-protein, GTP, GDPDissociation of Gαi/o and Gβγ subunits
3Enzyme ModulationAdenylyl CyclaseInhibition of adenylyl cyclase activity
4Second Messenger RegulationcAMP, ATPDecreased intracellular cAMP concentration
5Kinase Activity ModulationProtein Kinase A (PKA)Reduced PKA activity
6Gene Expression ModulationCREB, CREAltered phosphorylation of transcription factors and modified gene expression

In addition to the canonical G-protein-mediated signaling, GPCRs like the dopamine D2 receptor can also signal through pathways involving β-arrestin proteins. nih.govnih.gov β-arrestins (β-arrestin-1 and β-arrestin-2) were initially identified as proteins that mediate GPCR desensitization and internalization. nih.gov Upon agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited from the cytosol to the intracellular face of the receptor. nih.gov This binding sterically hinders further interaction with G-proteins, effectively terminating the G-protein-dependent signaling cascade. nih.gov

However, β-arrestins are now understood to be versatile scaffolding proteins that can initiate their own distinct signaling pathways, independent of G-protein activation. nih.gov Once bound to the receptor, β-arrestins can act as adaptors, recruiting a variety of signaling proteins, including kinases like those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK). mdpi.com This can lead to sustained activation of cytoplasmic signaling pathways that are distinct in their duration and subcellular location from those initiated by G-proteins. nih.gov

Structure Activity Relationships Sar and Stereochemical Determinants

Significance of the R(-) Enantiomeric Configuration for Dopaminergic Activity

Stereochemistry plays a pivotal role in the dopaminergic activity of N-propylnorapomorphine. The aporphine (B1220529) structure contains a chiral center at position C-6a, leading to two distinct enantiomers: (R)-(-) and (S)-(+). Research has consistently demonstrated that the biological activity resides almost exclusively in the R(-) enantiomer. nih.govnih.govnih.gov

The (R)-aporphines, including R(-)-NPA, uniformly exhibit a greater affinity for both D1 and D2 dopamine (B1211576) receptors compared to their (S) counterparts. nih.gov This stereoselectivity is a cornerstone of its interaction with the dopamine receptor, where the R(-) configuration is considered the strongly preferred enantiomer. nih.gov For instance, in competitive binding assays against various radioligands, R(-)-NPA demonstrated significantly higher affinity than S(+)-NPA. nih.gov This preference for the 6aR configuration is a consistent theme among hydroxyaporphines for effective interaction with dopamine receptors. nih.gov

Neuropharmacological evaluations have further clarified the distinct roles of the two enantiomers. The R(-) isomer is a potent dopamine agonist, capable of activating dopamine receptors and inducing characteristic dopaminergic behavioral effects like stereotypy. nih.govnih.govnih.gov In stark contrast, the S(+) isomer is largely inactive as an agonist and has been shown to act as a dopamine antagonist. nih.govnih.gov This means that while both enantiomers may bind to the receptor, only the R(-) form is oriented correctly to trigger the downstream signaling cascade characteristic of an agonist. nih.gov The S(+) enantiomer not only lacks agonist activity but also fails to antagonize the stereotypy induced by the R(-) isomer. nih.gov This functional divergence underscores the precise stereochemical requirements of the dopamine receptor binding pocket.

RadioligandR(-)-NPA IC50 (nM)S(+)-NPA IC50 (nM)
[3H]Apomorphine2.566
[3H]ADTN2.060
[3H]Spiroperidol1741400

This table presents the concentration of each NPA enantiomer required to inhibit the binding of various radiolabeled ligands by 50% (IC50), illustrating the higher affinity of the R(-) enantiomer. Data sourced from Neumeyer et al. (1983). nih.gov

Role of N-Propyl Substitution in Receptor Affinity and Selectivity

The identity of the substituent on the nitrogen atom of the norapomorphine (B1212033) core is a critical factor in determining both the affinity and selectivity for dopamine receptor subtypes. The N-propyl group of R(-)-NPA is considered optimal for high affinity and selectivity, particularly for the D2 receptor subtype. nih.govnih.gov

Deviations from this optimal N-propyl structure lead to a significant loss of potency. For example, branching of the N-alkyl side chain, as seen in N-isopropyl or N-isobutyl derivatives, markedly reduces D2 affinity and activity, which is attributed to unfavorable steric interactions within the receptor's binding site. nih.gov Furthermore, introducing highly electronegative fluorine atoms to the N-alkyl chain, as in N-trifluoroethyl derivatives, results in low affinity for all dopamine receptor sites and a lack of agonist activity. nih.gov This is likely because the electronegative fluorine atoms decrease the basicity of the nitrogen atom, reducing its ability to exist in the cationic state at physiological pH, a proposed requirement for high-affinity binding to dopamine receptors. nih.gov These findings highlight the precise structural requirements of the N-substituent for effective receptor interaction.

N-SubstituentD2 AffinityDopaminergic Activity
Propyl OptimumHigh
EthylOptimumHigh
AllylOptimumHigh
CyclopropylmethylOptimumHigh
IsopropylReducedReduced
IsobutylReducedReduced
TrifluoroethylLowInactive

This table summarizes the effects of different N-alkyl substitutions on D2 receptor affinity and agonist activity in (R)-norapomorphine analogues. Data sourced from Gao et al. (1990). nih.gov

Effects of Aporphine Scaffold Modifications on Receptor Binding and Efficacy

The tetracyclic aporphine core is the fundamental scaffold upon which the pharmacophore of NPA is built. Modifications to this core, particularly to the catechol moiety (the dihydroxy-substituted phenyl ring), can profoundly alter receptor binding and functional activity. nih.govnih.gov The aporphine scaffold is considered a privileged structure for designing ligands that target central nervous system receptors, including dopamine receptors.

The presence and position of hydroxyl groups on the aporphine ring are critical. The 10,11-dihydroxy pattern, as found in NPA and apomorphine (B128758), is strongly associated with dopamine D2 receptor agonist activity. The 11-hydroxyl group, in particular, is crucial for high-affinity binding. nih.gov Aporphines that possess only a single hydroxyl group at the C-11 position, and lack the C-10 hydroxyl, tend to act as antagonists at the D1 receptor. nih.gov The agonist or antagonist character of an aporphine at the D1 receptor is largely determined by the presence or absence, respectively, of the hydroxyl group at C-10. nih.gov

Further modifications, such as adding substituents to the catechol ring, generally lead to a reduction in agonist efficacy. For example, the introduction of halogen or alkyl groups onto the catechol ring of apomorphine analogs was found to reduce agonism for both G-protein and β-arrestin 2 signaling pathways at dopamine receptors. nih.gov Similarly, hydroxylation at the C-2 position has been shown to reduce potency when compared to the classic 10,11-dihydroxyaporphines. nih.gov This suggests that while the core scaffold provides the basic template for receptor recognition, the specific substitution pattern on the aromatic rings fine-tunes the compound's affinity and determines whether it will activate (agonist) or block (antagonist) the receptor.

Influence of Halogenation on Receptor Selectivity and Potency (e.g., 2-Fluoro-NPA Derivatives)

The introduction of halogen atoms at specific positions on the aporphine scaffold can dramatically enhance potency and receptor selectivity. Halogenation, particularly at the C-2 position of NPA, has been a successful strategy for developing highly potent and selective D2 dopamine agonists. nih.gov

The derivative R(-)-2-fluoro-N-propylnorapomorphine (2-F-NPA) stands out as a compound with extraordinarily high affinity for the D2 receptor and remarkable selectivity over the D1 receptor. nih.govacs.org A comparative study of various 2-substituted NPA derivatives found that a fluorine atom at this position provided the greatest enhancement of D2 affinity. nih.gov The rank order for D2 affinity enhancement among different substituents at the C-2 position was found to be F > OH > Br > OCH3 > H ≥ NH2. nih.gov

The 2-fluoro substitution not only increases D2 affinity but also drastically improves the selectivity ratio. 2-F-NPA exhibits a D2 affinity (Ki) of 12 pM and a D2 versus D1 selectivity ratio of approximately 57,500, a value far exceeding that of NPA and other dopamine agonists. nih.govacs.org This potent and selective profile makes 2-F-NPA a valuable tool for pharmacological research. acs.org The significant impact of a single fluorine atom highlights the sensitivity of the dopamine receptor to substitutions on the aporphine backbone and demonstrates how halogenation can be strategically employed to optimize ligand-receptor interactions.

2-Substituent on R(-)-NPAD2 Receptor Affinity (Ki)D1 Receptor Affinity (Ki)D2/D1 Selectivity Ratio
H (NPA)0.43 nM25 nM58
F 12 pM 690 nM 57,500
Br0.20 nM750 nM3,750
OH0.15 nM420 nM2,800
OCH30.35 nM800 nM2,286
NH20.45 nM850 nM1,889

This table compares the receptor binding affinities and selectivity of R(-)-N-Propylnorapomorphine (NPA) with its 2-substituted derivatives. Data sourced from Neumeyer et al. (1991) nih.gov and Baldessarini et al. acs.org

Neurochemical and Neurophysiological Investigations Preclinical Models

Modulation of Endogenous Dopamine (B1211576) Systems

R(-)-N-Propylnorapomorphine (NPA) demonstrates potent regulatory effects on the synthesis of endogenous dopamine in key brain regions. Preclinical studies in rats have established that NPA is a powerful inhibitor of dopamine synthesis in both the striatum and limbic areas. nih.gov Its potency in this regard is significantly greater than that of the parent compound, apomorphine (B128758). nih.gov Research indicates that NPA is approximately 10 to 20 times more potent than apomorphine at inhibiting the synthesis of dopamine. nih.gov The threshold dose required for NPA to produce a significant inhibition of dopamine synthesis is markedly lower than that for apomorphine, highlighting its high potency. nih.gov These inhibitory effects are consistent with the actions of a dopamine receptor agonist acting on presynaptic autoreceptors, which serve as a negative feedback mechanism to control dopamine production. nih.gov

Comparative Potency on Dopamine Synthesis Inhibition

CompoundThreshold Subcutaneous Dose for Significant Inhibition of Dopamine Synthesis (in rats)
R(-)-N-Propylnorapomorphine (NPA)1.25 µg/kg
Apomorphine24 µg/kg

Data sourced from Argiolas et al., 1982. nih.gov

In vitro studies using brain tissue from preclinical models have further elucidated the mechanism by which NPA modulates dopamine systems. Specifically, investigations using an in vitro superfusion technique on rat nucleus accumbens tissue have shown that NPA effectively inhibits the release of [3H]dopamine. nih.gov This effect was observed at picomolar concentrations, once again underscoring the compound's high potency. nih.gov

The pharmacological mechanism behind this inhibition was explored using selective dopamine receptor antagonists. The inhibitory action of NPA on dopamine release was successfully counteracted by the selective D2 receptor antagonist, sulpiride (B1682569). nih.gov In contrast, the selective D1 receptor antagonist SCH 23390 did not prevent the NPA-induced inhibition of dopamine release. nih.gov This evidence strongly suggests that NPA's ability to reduce dopamine release from nerve terminals in the nucleus accumbens is mediated primarily through its agonist activity at D2 dopamine receptors, which are known to function as presynaptic autoreceptors regulating neurotransmitter release. nih.gov

Effects on Neuronal Electrophysiology

R(-)-N-Propylnorapomorphine exerts a powerful inhibitory influence on the electrophysiological activity of dopamine neurons. Studies focusing on the substantia nigra (A9), a primary location of dopaminergic neuron cell bodies, have demonstrated that systemically administered NPA potently suppresses the firing rate of these cells. nih.govnih.gov This inhibitory effect is a hallmark of dopamine autoreceptor agonists, which act on somatodendritic autoreceptors located on the cell bodies and dendrites of dopamine neurons to reduce their electrical activity. nih.gov

The potency of NPA in this regard is substantially higher than that of apomorphine. nih.gov Electrophysiological recordings have established that the dose of NPA required to produce a 50% inhibition of firing (ED50) is significantly lower than that for apomorphine. nih.gov Further investigation has confirmed that this inhibitory action is mediated by dopamine receptors located within the substantia nigra itself, rather than by receptors in terminal field regions like the striatum. nih.gov Interestingly, these studies also revealed a significant receptor reserve, with a maximal inhibition of cell firing (greater than 95%) being achieved when only 24% of the available D2 receptors in the nigra were occupied by NPA. nih.gov

Comparative Potency on Inhibiting Nigral Dopaminergic Cell Firing

CompoundIntravenous ED50 to Inhibit Firing (in rats)
R(-)-N-Propylnorapomorphine (NPA)0.36 µg/kg
Apomorphine9.1 µg/kg

Data sourced from Argiolas et al., 1982. nih.gov

Differential Engagement of Dopamine Autoreceptors vs. Postsynaptic Receptors

The collective evidence from neurochemical and electrophysiological studies points to R(-)-N-Propylnorapomorphine as an extremely potent stimulant of dopamine autoreceptors. nih.gov Autoreceptors are presynaptic receptors that function as a key part of a negative feedback loop, regulating the synthesis, release, and firing rate of neurons. taylorandfrancis.com NPA's ability to inhibit dopamine synthesis, reduce dopamine release, and suppress the firing of nigral dopaminergic neurons at very low doses are all functional consequences of powerful autoreceptor stimulation. nih.gov

The compound's high affinity and agonist activity at the D2 subtype of dopamine receptors are central to this action, as D2 receptors are the primary type constituting dopamine autoreceptors on the terminals and cell bodies of dopamine neurons. nih.govtaylorandfrancis.com The fact that NPA is 10 to 20 times more potent than apomorphine in eliciting these autoreceptor-mediated effects highlights its preferential and powerful engagement of this regulatory system. nih.gov This potent stimulation of presynaptic autoreceptors occurs at doses lower than those typically required to activate postsynaptic dopamine receptors, which mediate the broader behavioral effects of dopamine agonists. nih.gov

Consequences for Postsynaptic Dopaminergic Signaling

R(-)-N-Propylnorapomorphine (NPA) is a dopamine receptor agonist that demonstrates significant interaction with postsynaptic dopaminergic signaling pathways. wikipedia.org Its mechanism is rooted in its binding characteristics to dopamine receptor subtypes, particularly the D2-like receptors (D2, D3, and D4). nih.gov Dopamine receptors, as G-protein-coupled receptors, can exist in two interconvertible states: a high-affinity state and a low-affinity state for agonists. nih.govnih.govnih.gov The high-affinity state is coupled to intracellular G-proteins and is considered the functionally active form of the receptor, while the low-affinity state is uncoupled. nih.govnih.govnih.govnih.gov

As a dopamine agonist, NPA preferentially binds to the high-affinity state of the D2 receptor. nih.govnih.gov In vitro competition studies using membrane homogenates have quantified this preference, showing a significantly higher affinity for the G-protein coupled state compared to the uncoupled state. nih.gov This selective binding to the functional high-affinity state initiates the intracellular signaling cascade associated with D2 receptor activation, which typically involves the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) production. nih.gov

The binding affinity of NPA for the high- and low-affinity states of the D2 receptor has been reported with the following values:

Table 1: Binding Affinities of R(-)-N-Propylnorapomorphine for Dopamine D2 Receptor States

Receptor StateBinding Affinity (Ki) RangeAverage Binding Affinity (Ki)
D2 High-Affinity State0.1–0.4 nM0.2 nM
D2 Low-Affinity State4.6–26 nM15 nM

Data derived from in vitro competition studies in membrane homogenates. nih.gov

NPA also exhibits good affinity for the D3 receptor subtype but has a much lower affinity for D1-like receptors. nih.gov This selectivity for D2-like receptors underscores its specific impact on postsynaptic neurons expressing these receptor subtypes.

Functional Implications for Central Dopaminergic Pathways

The interaction of R(-)-N-Propylnorapomorphine with postsynaptic dopamine receptors translates into distinct functional effects on major central dopaminergic circuits, including the nigrostriatal and mesolimbic pathways.

The nigrostriatal pathway, projecting from the substantia nigra pars compacta (SNc) to the dorsal striatum, is critical for the regulation of motor control. nih.gov R(-)-N-Propylnorapomorphine exerts significant influence over this circuit. Electrophysiological studies in rats have shown that systemically administered NPA inhibits the firing of dopamine cells in the substantia nigra (A9). nih.gov This inhibitory action is mediated by dopamine receptors located within the substantia nigra itself, not the striatum, and is primarily driven by the activation of D2 receptors. nih.gov Further investigation revealed a substantial receptor reserve, with a maximal inhibition of neuronal firing (over 95%) occurring at only 24% occupation of the available D2 receptors in the nigra. nih.gov

Behaviorally, NPA's effects on locomotion are often biphasic. wikipedia.org This is attributed to its preferential activation of D2/D3 autoreceptors at lower concentrations, leading to motor inhibition, while at higher concentrations, it activates postsynaptic receptors, overcoming the autoreceptor-mediated effects and resulting in increased locomotor activity and stereotyped behaviors. wikipedia.org

Direct microinjections of NPA into subregions of the striatum have been used to investigate its functional effects on postsynaptic neurons in this pathway. These studies reveal that the behavioral output is highly dependent on the specific location of the injection.

Table 2: Behavioral Effects of R(-)-N-Propylnorapomorphine Microinjections into Nigrostriatal and Mesolimbic Regions

Brain Region (Circuit)Injection SiteObserved Behavioral Effect
NigrostriatalAnterior Ventral Striatum (VL/VM)Dose-dependent oral and sniffing stereotypies of rapid onset and high intensity. nih.gov
NigrostriatalAnterior Dorsolateral (DL) & Posterior Ventral (PL/PM) StriatumLittle oral behavior and moderate sniffing of slower onset and low intensity. nih.gov
MesolimbicNucleus Accumbens (NA)Weak oral activity and moderate sniffing, similar to less sensitive striatal sites. nih.gov

Summary of findings from preclinical microinjection studies. nih.gov

Infusions into the anterior ventral striatum elicit strong, dose-dependent oral and sniffing stereotypies, whereas infusions into the anterior dorsolateral or posterior ventral striatum produce significantly weaker behavioral responses. nih.gov Research suggests these effects are mediated by postsynaptic, rather than presynaptic, D2-like receptors within the dorsal striatum. nih.gov

The mesolimbic pathway, which projects from the ventral tegmental area (VTA) to the nucleus accumbens, is integral to reward, motivation, and emotional behavior. R(-)-N-Propylnorapomorphine also modulates this circuit through its agonist activity at D2-like receptors.

To isolate its effects on the mesolimbic system, studies have involved direct microinjections of NPA into the nucleus accumbens. nih.gov When administered directly into this region, NPA elicits weak oral stereotypy and moderate sniffing behavior. nih.gov The intensity and onset of these behaviors were found to be comparable to those observed after injections into the less sensitive regions of the nigrostriatal system, such as the dorsolateral and posterior ventral striatum. nih.gov This indicates that while NPA is active in the nucleus accumbens, its stimulation of postsynaptic receptors in this area produces a distinct and less intense pattern of stereotyped behaviors compared to its effects in the anterior ventral striatum. nih.gov

Behavioral Pharmacology Research Preclinical Animal Models

Characterization of Locomotor Activity Modulation

NPA exerts significant and varied effects on the locomotor activity of rodents, a key indicator of central dopamine (B1211576) system stimulation.

The administration of NPA in rodents has been shown to produce biphasic effects on locomotion. wikipedia.org At lower doses, the compound tends to induce inhibitory effects on movement and may even lead to catalepsy. wikipedia.org Conversely, higher doses result in a marked enhancement of locomotor activity and hyperactivity. wikipedia.org This biphasic response is thought to be a result of the compound's preferential activation of inhibitory D2/D3 autoreceptors at low concentrations, while at higher concentrations, it increasingly stimulates postsynaptic dopamine receptors, leading to increased dopaminergic signaling and heightened activity. wikipedia.org

Targeted microinfusions of NPA into specific brain regions have helped to elucidate the neuroanatomical-behavioral circuits it modulates. In young rats, bilateral infusions of NPA directly into the anterodorsal part of the dorsal striatum were found to increase locomotor activity. Furthermore, these infusions were shown to attenuate the locomotor activity induced by κ-opioid receptor agonists. This suggests that D2-like receptors within the dorsal striatum play a crucial role in modulating motor output.

Induction and Analysis of Stereotyped Behaviors

A hallmark of potent dopamine agonists like NPA is the induction of stereotyped behaviors, which are repetitive, invariant sequences of movements.

The nature and intensity of stereotyped behaviors induced by NPA are highly dependent on the specific site of administration within the striatum. Direct microinjections of NPA into anterior ventral striatal sites in rats elicit dose-dependent oral and sniffing stereotypies that are characterized by a rapid onset, long duration, and high intensity. researchgate.net In contrast, injections into the anterior dorsolateral or posterior ventral striatal areas produce significantly less oral behavior and only moderate sniffing, with a slower onset and shorter duration. researchgate.net Injections into the nucleus accumbens result in weak oral activity and moderate sniffing, comparable to the less sensitive striatal sites. researchgate.net

Injection Site (Striatum)Oral StereotypySniffing StereotypyBehavioral Characteristics
Anterior Ventral (Lateral or Medial)High IntensityHigh IntensityRapid Onset, Long Duration
Anterior DorsolateralLow IntensityModerate IntensitySlower Onset, Shorter Duration
Posterior Ventral (Lateral or Medial)Low IntensityModerate IntensitySlower Onset, Shorter Duration
DorsomedialIntermediate Effects-
Nucleus AccumbensWeak ActivityModerate IntensitySimilar to least sensitive striatal sites

The behavioral responses to dopamine agonists can be influenced by the age of the animal, likely due to the ongoing maturation and subsequent senescence of the dopamine system. While specific studies on the age-dependent effects of NPA are limited, research on the closely related dopamine agonist apomorphine (B128758) provides relevant insights. In developing rats, the responsiveness to apomorphine-induced stereotypy is present as early as 15 days of age. nih.gov However, the effects on other behaviors, such as rearing, may not appear until later in development, around 18-20 days of age, suggesting a differential maturation of the neural circuits underlying these behaviors. nih.gov Studies on aging have shown that locomotor features of apomorphine-induced stereotypy can increase in adult rats between 2.5 and 10 months of age, while other features, like perioral movements, may not show age-dependent changes. nih.gov This suggests that different components of stereotyped behavior may have distinct physiological substrates that are differentially affected by aging. nih.gov

Investigation of Other Preclinical Behavioral Phenomena

Beyond its effects on locomotion and stereotypy, NPA has been shown to induce a range of other behavioral and physiological effects in preclinical models. wikipedia.org These include hypothermia, antinociception (pain relief), penile erection, and modulation of aggressive behaviors. wikipedia.orgnih.gov

Research in mice has demonstrated that NPA is a potent inducer of hypothermia. nih.gov Interestingly, when comparing its dose-response effects, NPA was found to be approximately 90-fold more potent at inducing hypothermia than at inducing stereotypic cage-climbing behavior, suggesting that different dopaminergic pathways or receptor mechanisms may mediate these two effects. nih.gov

NPA also has pronounced effects on sexual and social behaviors. In male rats, it dose-dependently increases the incidence of penile erections. nih.gov This effect is observed at doses that also produce stereotypy. nih.gov The compound's influence on aggressive behavior is context-dependent; it has been found to increase aggression elicited by electric foot shock in rats, while it decreases predatory aggression and isolation-induced aggression in mice. wikipedia.org

Behavioral/Physiological EffectAnimal ModelKey Findings
HypothermiaMiceNPA is a potent inducer of hypothermia, with a potency ~90 times greater than for inducing stereotypy. nih.gov
Penile ErectionRatsDose-dependently increases episodes of penile erection; effect occurs concurrently with stereotypy. nih.gov
Aggressive BehaviorRats & MiceIncreases foot shock-induced aggression in rats; decreases predatory and isolation-induced aggression in mice. wikipedia.org
AntinociceptionRodentsNPA has been noted to produce antinociceptive effects. wikipedia.org

Thermoregulatory Effects (e.g., Hypothermia)

R(-)-N-Propylnorapomorphine (NPA) has been demonstrated to induce significant hypothermic effects in rodent models. wikipedia.orgnih.gov Studies comparing NPA with its parent compound, apomorphine, found that while both dopamine agonists produce hypothermia, NPA is substantially more potent in this regard.

In a dose-response analysis in mice, NPA was found to be approximately 90 times more potent than apomorphine at inducing a hypothermic response. nih.gov Further research confirmed that intraperitoneal administration of NPA causes a dose-dependent decrease in the core body temperature of mice. dntb.gov.ua This effect is linked to its action on dopamine receptors, as the hypothermia induced by NPA can be blocked by the dopamine receptor antagonist haloperidol (B65202). dntb.gov.ua These findings suggest that the thermoregulatory effects of NPA are mediated through direct post-synaptic stimulation of dopamine receptors. dntb.gov.ua

Nociceptive Modulation (e.g., Antinociception)

Preclinical research has identified that R(-)-N-Propylnorapomorphine exhibits antinociceptive properties, indicating an ability to reduce the detection of painful stimuli in animal models. wikipedia.org The sensation of pain, or nociception, is a critical neural process that provides feedback to the central nervous system to avoid potentially damaging stimuli. nih.gov The development of compounds with antinociceptive effects is a key goal in pain research. nih.goviasp-pain.org The activity of NPA in this area suggests its potential role in modulating pain pathways, an effect attributed to its dopaminergic agonist activity. wikipedia.org

Autonomic and Reflexive Responses (e.g., Penile Erection)

NPA is a potent inducer of penile erections in male rats, a reflexive response mediated by the central nervous system. nih.goviasp-pain.org This effect is dose-dependent, with studies showing a marked increase in the frequency of erectile episodes following intraperitoneal injection. iasp-pain.org

The pro-erectile response is observed within a specific dose range. One study identified a dose-related effect from 1.25 to 50 µg/kg, while another noted it from 0.4 to 80 µg/kg. nih.goviasp-pain.org Interestingly, at doses higher than this optimal range, the stimulant effect diminishes, and at very high doses (e.g., above 5 mg/kg), even the natural occurrence of penile erections is suppressed. iasp-pain.org This biphasic effect highlights a complex dose-response relationship. A notable distinction from apomorphine is that NPA can induce strong penile erection concurrently with stereotyped behaviors over a wide dose range (12.5 to 500 µg/kg), whereas the doses of apomorphine that elicit stereotypy no longer evoke erections. iasp-pain.org

Table 1: Effect of R(-)-N-Propylnorapomorphine (NPA) on Penile Erection in Rats

Dose Range (i.p.) Observation Source
1.25 - 50 µg/kg Dose-related increase in episodes of penile erection. iasp-pain.org
0.4 - 80 µg/kg Dose-related sexual stimulant effect (recurrent penile erections). nih.gov
> 50-80 µg/kg Decreased stimulant effect in a dose-related fashion. nih.goviasp-pain.org
> 5 mg/kg Suppression of the natural occurrence of penile erection. iasp-pain.org

Preclinical Drug Interaction Studies

Synergistic and Antagonistic Effects with Opioid Receptor Ligands

The pro-erectile effects of NPA are significantly modulated by compounds that act on opioid receptors. nih.gov Research shows a clear antagonistic relationship with opioid agonists and a synergistic or potentiating effect with opioid antagonists.

Specifically, the administration of morphine (5 mg/kg), an opioid agonist, was found to prevent the stimulation of penile erection induced by NPA. nih.gov Conversely, the opioid antagonist naloxone (B1662785), which on its own has a modest stimulant effect on erections, markedly potentiated the pro-erectile effects of low doses of NPA. nih.gov Furthermore, naloxone was able to reverse the inhibitory effect observed at higher doses of NPA. nih.gov This has led to the suggestion that NPA's stimulation of dopamine receptors may trigger a secondary release of endogenous opioid peptides, which in turn dampen the primary sexual stimulant response; this dampening effect is then blocked by naloxone. nih.gov

Modulation by Dopamine Receptor Antagonists (e.g., Haloperidol, Sulpiride (B1682569), Raclopride)

As a dopamine agonist, the physiological effects of NPA are predictably antagonized by dopamine receptor blockers. The sexual stimulant response induced by NPA is effectively prevented by the administration of dopamine antagonists such as haloperidol and sulpiride. nih.goviasp-pain.org

Studies have demonstrated that haloperidol (at a dose of 0.3 mg/kg) and sulpiride (at 50 mg/kg) both prevent NPA-induced penile erections in rats. iasp-pain.org Haloperidol has also been shown to block the hypothermic effects of NPA. dntb.gov.ua Comparative studies of antagonists have indicated that haloperidol is a more potent blocker of postsynaptic dopamine receptors involved in dopamine-induced inhibition in the nucleus accumbens than sulpiride, which showed only partial antagonism in some neurons. This is consistent with the findings that haloperidol effectively prevents the behavioral effects of NPA. nih.goviasp-pain.org

Table 2: Interaction of R(-)-N-Propylnorapomorphine (NPA) with Receptor Antagonists

Interacting Drug Drug Class Effect on NPA-induced Penile Erection Source
Haloperidol Dopamine Receptor Antagonist Prevention nih.goviasp-pain.org
Sulpiride Dopamine Receptor Antagonist Prevention iasp-pain.org
Morphine Opioid Receptor Agonist Prevention (Antagonism) nih.gov
Naloxone Opioid Receptor Antagonist Potentiation (Synergism) nih.gov

Advanced Research Methodologies and Preclinical Applications

Positron Emission Tomography (PET) Imaging Ligand Research

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of physiological and biochemical processes in living subjects. In the context of R(-)-N-Propylnorapomorphine (NPA), its carbon-11 (B1219553) labeled counterpart, [11C]NPA, has been developed as a crucial tool for studying dopamine (B1211576) D2/3 receptors in the brain.

Development of [11C]NPA as a Radioligand for High-Affinity D2 Receptor Imaging

[11C]NPA has been established as a full dopamine D2/3 receptor agonist radiotracer, specifically designed for imaging D2/3 receptors that are in a high-affinity state for agonists. The development of this radioligand allows researchers to investigate the distribution and density of these specific receptor populations within the living brain. The synthesis of [11C]NPA involves the methylation of its precursor with [11C]methyl triflate. This process yields a radiotracer with high radiochemical purity and molar activity, suitable for PET imaging studies. The ability to visualize these high-affinity states is particularly valuable as they are thought to be the functionally active state of the receptor involved in signal transduction.

Preclinical PET Imaging in Rodent and Non-Human Primate Brains

Preclinical evaluation of [11C]NPA has been conducted in both rodent and non-human primate models, providing foundational data on its in vivo behavior. In mice, studies have shown that intravenously administered [3H]NPA results in a dose-dependent accumulation of radioactivity in brain regions known to have high densities of dopamine receptors, such as the striatum and olfactory tubercle, with minimal accumulation in the cerebellum. This regional distribution is consistent with the known localization of D2 receptors.

In non-human primates, PET studies with [11C]NPA have demonstrated its utility in imaging the striatum. These studies are crucial for validating the radiotracer's performance before its application in human research. The pharmacokinetic profile of [11C]NPA in the primate brain, including its uptake and washout characteristics, has been assessed to ensure it is suitable for quantitative analysis. For instance, studies in cynomolgus monkeys have shown that PET radiotracers can exhibit excellent brain uptake and pharmacokinetics.

Methodologies for Quantifying Striatal Binding Potential and Brain Distribution

Several analytical methods are employed to quantify the binding of [11C]NPA to D2/3 receptors in the brain. The primary outcome measures include the total distribution volume (VT), binding potential relative to the plasma concentration (BPP), and binding potential relative to nondisplaceable uptake (BPND).

Kinetic modeling, particularly the two-tissue compartment model, has been shown to be a robust method for analyzing the time-activity data of [11C]NPA in the striatum and cerebellum. This model provides accurate and reliable estimates of receptor binding parameters. The binding potential (BP) is a key metric derived from these models and represents the ratio of specifically bound radioligand to the concentration of the nondisplaceable radioligand at equilibrium.

A simplified reference tissue model (SRTM) is another common approach that uses a region with a negligible density of the target receptors, such as the cerebellum for dopamine receptors, to estimate BPND without the need for arterial blood sampling. While SRTM may sometimes underestimate BPND values compared to kinetic analysis, the results from both methods are generally well-correlated. The reproducibility of these quantitative measures is crucial, and studies have shown that [11C]NPA PET provides excellent test-retest variability for VT, BPP, and BPND in the functional subdivisions of the striatum.

Table 1: Methodologies for Quantifying [11C]NPA Binding

Analytical Method Key Parameters Description
Kinetic Modeling (Two-Tissue Compartment Model) VT, k3/k4 Analyzes the rate of transfer of the radiotracer between blood, free, and specifically bound compartments in the tissue. Provides detailed information on receptor density.
Graphical Analysis BP, k3/k4 A method to derive receptor parameters that can be less computationally intensive than full kinetic modeling.
Simplified Reference Tissue Model (SRTM) BPND Uses a reference region (e.g., cerebellum) to estimate specific binding, avoiding the need for arterial blood sampling.

In Vitro and Ex Vivo Receptor Binding and Functional Assays

In addition to in vivo imaging, in vitro and ex vivo techniques are fundamental for characterizing the interaction of R(-)-N-Propylnorapomorphine hydrobromide with its target receptors. These assays provide detailed information on binding affinity, selectivity, and functional activity.

Radioligand Displacement Binding Studies in Membrane Preparations (e.g., [3H]NPA, [3H]Spiroperidol)

Radioligand displacement assays are a cornerstone of receptor pharmacology, used to determine the affinity of a compound for a specific receptor. These studies typically involve incubating membrane preparations from tissues rich in the receptor of interest (e.g., rat striatum for D2 receptors) with a radiolabeled ligand ([3H]NPA or [3H]Spiroperidol) and varying concentrations of the unlabeled test compound (NPA).

The principle of the assay is the competition between the radioligand and the unlabeled compound for binding to the receptor. By measuring the concentration of the unlabeled compound required to displace 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. Studies using [3H]spiroperidol, a D2 antagonist radioligand, have been instrumental in characterizing dopamine receptor binding sites. For instance, it was found that [3H]spiroperidol is significantly more selective for D2 receptors over 5-HT2 receptors.

Ex vivo binding studies involve administering the compound to an animal and then, after a specific time, preparing tissue homogenates to measure receptor occupancy. For example, the in vivo binding of [3H]NPA in the rat striatum has been quantified to estimate

Techniques for Neurotransmitter Dynamics Measurement

The study of how this compound modulates neurotransmitter systems, particularly dopamine, relies on sophisticated in vitro and in vivo techniques capable of measuring real-time changes in neurotransmitter release and concentration.

In Vitro Superfusion Techniques

In vitro superfusion is a powerful technique used to study the release of neurotransmitters from isolated tissue preparations, such as synaptosomes. In a typical setup, synaptosomes—isolated nerve terminals—are placed in a superfusion chamber and continuously bathed in a physiological buffer. This allows researchers to examine the spontaneous release of neurotransmitters and how it is affected by depolarizing stimuli or the introduction of pharmacological agents. For instance, studies have examined the effects of substances on the release of radiolabeled dopamine (e.g., [3H]dopamine) from superfused rat striatal synaptosomes. nih.gov This method allows for the precise control of the extracellular environment and the measurement of neurotransmitter release in response to specific stimuli, such as high potassium concentrations, which induce depolarization. nih.gov

While this technique is widely used to study the mechanics of dopamine release, specific research detailing the direct application of in vitro superfusion to measure the effects of this compound was not prominently found in the surveyed literature. However, the methodology provides a clear framework for how such an investigation could be conducted to determine the compound's direct effects on dopamine release machinery at the nerve terminal, independent of systemic physiological effects.

Microdialysis Studies

Microdialysis is an invasive in vivo technique used to monitor the concentrations of substances in the extracellular fluid of specific brain regions in freely moving animals. The procedure involves implanting a small, semipermeable probe into a target area, such as the striatum. The probe is continuously perfused with a physiological solution, and substances from the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed.

This technique has been employed to study the effects of R(-)-N-Propylnorapomorphine (NPA) on dopamine dynamics. A key study using microdialysis in rats demonstrated that subcutaneously administered R(-)-N-Propylnorapomorphine displayed a higher potency than its parent compound, R(-)-apomorphine, in decreasing the release of dopamine in the striatum. This effect is consistent with its action as a potent agonist at presynaptic D2/D3 autoreceptors, which function to inhibit dopamine synthesis and release. wikipedia.org The biphasic effects of NPA, where low doses inhibit locomotion and high doses enhance it, are attributed to its preferential activation of these inhibitory autoreceptors at low concentrations. wikipedia.org

Table 1: Comparative Effects of R(-)-N-Propylnorapomorphine and Analogs on Striatal Dopamine Release (Microdialysis Findings)

CompoundRelative Potency in Decreasing Dopamine ReleasePrimary Receptor TargetObserved Effect
R(-)-N-Propylnorapomorphine (NPA)Higher than R(-)-apomorphineDopamine D2/D3 AgonistPotent inhibition of dopamine release in the striatum.
R(-)-ApomorphineBaselineDopamine D1/D2 AgonistInhibition of dopamine release.

Modern Chemical Biology and Omics-Based Approaches in Mechanistic Elucidation

To gain a deeper understanding of a compound's molecular interactions and downstream cellular consequences, researchers are increasingly turning to advanced chemical biology and "omics" technologies. These approaches move beyond simple receptor affinity measurements to identify direct binding partners and map global changes in gene and protein expression.

Photoaffinity Labeling for Receptor Target Identification

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and study the direct binding interactions between a ligand and its receptor target. chemrxiv.org This method involves a specially designed probe molecule that is structurally similar to the compound of interest but contains two additional key features: a photo-reactive group (like an azide) and a tag or handle (like a fluorophore or biotin) for detection and purification. chemrxiv.orgacs.org When the probe binds to its target receptor and is exposed to UV light, the photo-reactive group forms a covalent bond, permanently linking the probe to the receptor. nih.gov

This technique has been instrumental in confirming the interaction of R(-)-N-Propylnorapomorphine with the D2 dopamine receptor. In one study, the irreversible binding of a photoaffinity ligand, azido-haloperidol, to the D2 receptor was successfully prevented by the presence of N-propylnorapomorphine, demonstrating that they compete for the same binding site. nih.gov The labeled D2-receptor was identified as a polypeptide of approximately 94 kDa. nih.gov In other research, photoaffinity labeling peptidomimetics of Pro-Leu-Gly-NH2 (PLG), a peptide that enhances NPA binding, were used to specifically label a 51 kDa protein identified as the D2L receptor subtype in bovine striatal membranes. nih.gov These studies provide direct evidence of the compound's binding target and help to characterize the specific receptor subunits involved.

Table 2: Application of Photoaffinity Labeling in D2 Receptor Studies Related to NPA

Photoaffinity Probe/MethodKey FindingIdentified TargetReference
Azido-haloperidolN-propylnorapomorphine prevented irreversible labeling of the D2 receptor.94 kDa polypeptide (D2-receptor) nih.gov
PLG Peptidomimetic ProbeSpecifically labeled the D2L receptor, a site where NPA binding is modulated.51 kDa protein (D2L receptor) nih.gov
Pramipexole/Ropinirole-based ProbesDeveloped to covalently bind DRD2 and identify the broader "interactome."Dopamine Receptor D2 (DRD2) and associated proteins chemrxiv.orgacs.org

Transcriptomic and Proteomic Analysis in Response to Compound Exposure

Transcriptomics and proteomics are large-scale "omics" approaches that measure the complete set of RNA transcripts (the transcriptome) and proteins (the proteome) in a biological sample, respectively. nih.gov These methodologies offer a global view of the cellular response to a drug, revealing changes in gene expression and protein abundance that underlie its physiological effects and potential mechanisms of neuroadaptation. nih.govmdpi.com

The typical workflow for a proteomic study in neuroscience involves dissecting specific brain regions, homogenizing the tissue, and using techniques like iTRAQ (isobaric tags for relative and absolute quantitation) followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins simultaneously. nih.govmdpi.com Transcriptomic analysis similarly involves extracting RNA from tissue, followed by RNA sequencing to identify differentially expressed genes. nih.gov

While these powerful techniques have been used to study the neuroadaptive changes associated with other drugs affecting the dopaminergic system, such as morphine, specific transcriptomic or proteomic studies analyzing the global changes in brain tissue in direct response to this compound exposure were not identified in the reviewed literature. mdpi.com The application of such omics-based approaches to NPA would represent a significant step forward, potentially uncovering novel signaling pathways and protein networks modulated by this potent D2/D3 agonist and providing a more complete picture of its mechanism of action.

Table 3: Generalized Workflow for Proteomic/Transcriptomic Analysis in Neuroscience

StepDescriptionExample Technique
1. Sample CollectionBrain tissue from specific regions (e.g., striatum, prefrontal cortex) is collected from control and compound-exposed animal groups.Rapid dissection and snap-freezing in liquid nitrogen. mdpi.com
2. Sample PreparationTissue is lysed, and proteins or RNA are extracted and purified.RIPA buffer for protein lysis; Trizol for RNA extraction. nih.gov
3. AnalysisQuantification of proteins or gene transcripts.LC-MS/MS for proteomics; RNA-Sequencing for transcriptomics. nih.gov
4. Data ProcessingIdentification of differentially expressed proteins (DEPs) or genes (DEGs) between groups.Bioinformatic software (e.g., Perseus, MaxQuant). mdpi.com
5. Pathway AnalysisFunctional enrichment analysis to identify biological processes and pathways affected by the compound.Gene Ontology (GO) analysis. mdpi.com

Future Research Directions and Preclinical Translational Prospects for R N Propylnorapomorphine Hydrobromide

The unique pharmacological profile of R(-)-N-Propylnorapomorphine (NPA) as a high-affinity dopamine (B1211576) D2/D3 receptor agonist positions it as a valuable chemical tool. Future research endeavors are poised to leverage these properties to deepen the understanding of dopamine receptor neurobiology and to explore its potential in preclinical models of neurological disorders. The following sections outline key areas for future investigation.

Q & A

Q. How can researchers confirm the chemical purity and structural integrity of R(-)-N-Propylnorapomorphine hydrobromide?

Methodological Answer:

  • Analytical Techniques : Use thin-layer chromatography (TLC) with a retention factor (Rf) of 0.47 in DCM/MeOH (9:1) to verify purity. Validate via ¹H-NMR (300 MHz) to confirm structural integrity, referencing peaks aligned with the IUPAC-defined structure.
  • Quantitative Data : Assess optical purity (98.7% ee) via polarimetry and chemical purity (≥95.7%) using microanalysis. Discrepancies in elemental analysis (e.g., carbon content) may require recalibration of combustion-based methods .

Q. What experimental conditions are critical for maintaining stability during solubility studies?

Methodological Answer:

  • Solvent Selection : Test solubility in water and 0.1N NaOH (aqueous), noting oxidation sensitivity. For lipophilic formulations, compare solubility in ethanol/water mixtures (e.g., 95:5 ratio) to optimize storage conditions .
  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation, as indicated by stability data .

Q. How should researchers design a baseline pharmacokinetic study for this compound?

Methodological Answer:

  • Radiolabeling : Use tritiated ([³H]) N-propylnorapomorphine hydrochloride (30–60 Ci/mmol) for tracer studies. Monitor biodistribution via liquid scintillation counting, ensuring proper handling of dry ice shipments to preserve isotopic integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding affinity data across studies?

Methodological Answer:

  • Comparative Assays : Conduct parallel experiments using both radioligand displacement (e.g., D₂/D₃ dopamine receptors) and functional assays (e.g., cAMP inhibition). Normalize data to internal controls (e.g., reference agonists/antagonists) to account for batch-to-batch variability in compound purity .
  • Data Validation : Cross-reference with databases like NP-MRD for chemotaxonomic classification and PubChem for structural analogs to identify confounding variables .

Q. How can in vivo experimental models be optimized for neuropharmacological studies?

Methodological Answer:

  • Animal Models : Use Swiss albino mice (20–25 g) with scopolamine hydrobromide-induced cognitive deficits. Administer R(-)-NPA via oral gavage (p.o.) for 27 days, adjusting doses based on solubility in aqueous or lipophilic carriers .
  • Endpoint Analysis : Combine behavioral tests (e.g., Morris water maze) with post-mortem HPLC to quantify brain penetration and metabolite formation .

Q. What methodologies address discrepancies in solubility data between crystalline and amorphous formulations?

Methodological Answer:

  • X-ray Diffraction (XRD) : Compare crystalline peaks (e.g., galantamine hydrobromide) with amorphous patterns (blunted XRD peaks) to confirm phase purity. Use dynamic vapor sorption (DVS) to assess hygroscopicity impacts on solubility .
  • Solubility Profiling : Perform parallel shake-flask experiments in deionized water, BnOH, and simulated gastric fluid. Normalize results to particle size (via dynamic light scattering) and entrapment efficiency in microsphere formulations .

Data Analysis and Reporting

Q. How should researchers structure a methodology section for reproducibility?

Methodological Answer:

  • Documentation : Specify batch-specific molecular formulas (C₁₉H₂₁NO₂·HBr, MW 376.29), solvent ratios, and storage protocols. Include raw microanalysis data (e.g., calculated vs. found C/H/N percentages) to highlight potential synthesis artifacts .
  • Statistical Reporting : Use tables to compare observed melting points (159°C decomp.) with literature values, noting deviations due to polymorphic forms or impurities .

Q. What tools facilitate chemoinformatic analysis of structural analogs?

Methodological Answer:

  • Database Integration : Employ ClassyFire for chemotaxonomic classification and Norine for nonribosomal peptide comparisons. Use Boolean operators (AND/OR/NOT) in database queries to filter irrelevant analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.